molecular formula C11H11N3O2 B2810495 methyl 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate CAS No. 1251371-17-1

methyl 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate

Cat. No. B2810495
CAS RN: 1251371-17-1
M. Wt: 217.228
InChI Key: VOFXLOIOMPOAFM-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate, also known as MPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the pyrazole family and is widely used in pharmaceutical research, agrochemicals, and material science.

Scientific Research Applications

Synthesis and Structural Characterization

Research has been conducted on the synthesis and crystal structure of pyrazole derivatives, including compounds with structural similarities to methyl 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate. For instance, studies have explored the synthesis, crystal structure, and computational study of pyrazole carboxylic acid esters, revealing insights into their molecular structures through X-ray diffraction and density-functional-theory (DFT) calculations (Shen et al., 2012). These findings provide foundational knowledge for understanding the structural properties of similar pyrazole derivatives.

Chemical Properties and Applications

The chemical properties of pyrazole derivatives have been extensively studied, highlighting their versatility in various applications. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates the use of pyrazole compounds as scaffolds for synthesizing highly functionalized isoxazoles, indicating potential applications in the development of new materials or pharmaceuticals (Ruano, Fajardo, & Martín, 2005).

Advanced Material and Sensor Development

The development of advanced materials and sensors also benefits from the research on pyrazole derivatives. A study on the synthesis and characterization of coordination complexes from pyrazole-dicarboxylate acid derivatives showcases the potential of these compounds in constructing coordination polymers with specific properties, which could be utilized in catalysis, sensor technology, or as materials with novel electronic or magnetic properties (Radi et al., 2015).

Potential in Chemosensor Development

Furthermore, pyrazole derivatives have been explored for their utility in chemosensor development. A notable example includes the creation of a fluorescence turn-on chemosensor for Al3+ detection, constructed from a pyridine–pyrazole system. This highlights the role of pyrazole derivatives in environmental monitoring and biomedical diagnostics by offering a sensitive and selective method for metal ion detection (Naskar et al., 2018).

properties

IUPAC Name

methyl 1-methyl-5-pyridin-4-ylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14-10(8-3-5-12-6-4-8)7-9(13-14)11(15)16-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFXLOIOMPOAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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